2-Chlorododecane
Description
2-Chlorododecane (C₁₂H₂₅Cl) is a halogenated alkane featuring a chlorine atom at the second carbon of a 12-carbon chain. It is a colorless liquid at room temperature with a molecular weight of 204.78 g/mol. This compound is primarily used in organic synthesis as an alkylating agent, surfactant precursor, or intermediate in pharmaceuticals and agrochemicals . Its reactivity stems from the polar C–Cl bond, which facilitates nucleophilic substitution reactions. The branched structure (methyl group at C-2) influences its physical properties, such as boiling point (~270°C) and solubility, which are distinct from linear alkanes .
Properties
CAS No. |
2350-11-0 |
|---|---|
Molecular Formula |
C12H25Cl |
Molecular Weight |
204.78 g/mol |
IUPAC Name |
2-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3 |
InChI Key |
IRQJPTVOWBXCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like hexane or cyclohexane.
Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and control over reaction parameters. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorododecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of dodecane by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-hydroxydodecane, 2-aminododecane, or 2-thiododecane.
Oxidation: Formation of 2-dodecanol or 2-dodecanoic acid.
Reduction: Formation of dodecane.
Scientific Research Applications
2-Chlorododecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological membranes and cellular processes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorododecane involves its interaction with biological membranes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. This can affect various cellular pathways and processes, including signal transduction and membrane permeability.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Chlorododecane and Comparable Compounds
Key Contrasts:
Reactivity :
- This compound undergoes SN2 reactions more readily than 1-Chlorododecane due to steric hindrance at the terminal carbon in the latter .
- 2-Chlorotetradecane exhibits slower reaction kinetics in substitution reactions compared to this compound due to its longer carbon chain, which reduces electrophilicity .
Physical Properties: Boiling points increase with chain length (e.g., 2-Chlorotetradecane > this compound) and decrease with branching (e.g., 2-Methyldodecane < linear dodecane) . 2-Methyldodecane lacks a halogen, making it chemically inert compared to chlorinated analogues, limiting its use to non-reactive applications like chromatography .
Applications :
- Chlorinated derivatives (e.g., this compound) are preferred in surfactant synthesis due to their ability to form quaternary ammonium compounds, whereas 2-Methyldodecane is restricted to analytical uses .
Functional Analogues in Industrial Contexts
Analysis:
- This compound balances reactivity and stability, outperforming chloroacetic acid esters (e.g., ethyl chloroacetate) in yield but lagging in emulsifying efficiency due to its hydrophobic tail .
- Hexadecyl chloride (C₁₆H₃₃Cl) offers higher oxidative stability but requires harsher reaction conditions, increasing production costs .
Research Findings and Uniqueness
- Stereochemical Influence : The chlorine position in this compound minimizes steric effects, enabling efficient nucleophilic attacks—unlike 1-Chlorododecane, where terminal substitution hinders reactivity .
- Thermal Stability : Compared to 2-(2-Chlorophenyl)acetic acid derivatives , this compound lacks aromatic rings, reducing thermal decomposition risks in high-temperature applications .
- Environmental Impact : Its biodegradability exceeds that of perfluorinated compounds (e.g., PFAS), making it a safer alternative in surfactant industries .
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